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An In-depth Technical Guide to the Chemical Structure Elucidation of (2)-9-cycloheptadecen-1-
one

Abstract

(2)-9-cycloheptadecen-1-one, commonly known as civetone, is a 17-membered macrocyclic
ketone renowned for its characteristic musky aroma, making it a historically significant
component in the fragrance industry.[1][2] Its structural elucidation by Leopold Ruzicka in 1926
was a landmark in organic chemistry, challenging existing theories about the stability of large
carbon rings.[1] This guide provides a comprehensive overview of the modern and classical
methodologies employed to determine the precise chemical structure of this fascinating
molecule. We will detail the integrated spectroscopic techniques that form the cornerstone of
contemporary structural analysis and revisit the classical chemical degradation methods that
first unveiled its unique architecture. This document is intended to serve as a technical
resource, offering detailed experimental protocols, tabulated spectral data, and logical
workflows for the complete structural characterization of civetone.

Molecular and Physical Properties

The initial steps in structure elucidation involve determining the molecular formula and key
physical properties. Civetone is a crystalline solid at room temperature.[1] Elemental analysis
reveals a composition of approximately 81.54% carbon, 12.07% hydrogen, and 6.39% oxygen.

[2]
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Table 1: Physical and Molecular Properties of (Z)-9-cycloheptadecen-1-one

Property Value Reference
Molecular Formula C17H300 [2]
Molecular Weight 250.42 g/mol [2]
IUPAC Name (92)-cycloheptadec-9-en-1-one  [3]
CAS Number 542-46-1 [4]
Appearance White to colorless crystalline 5]
solid
Melting Point 31-32°C [2]
Boiling Point 342 °C (at 742 Torr) [2]

Modern Spectroscopic Elucidation Workflow

The contemporary approach to structure elucidation relies on a synergistic combination of

spectroscopic techniques. Mass spectrometry provides the molecular weight and formula,

infrared spectroscopy identifies functional groups, and a suite of nuclear magnetic resonance

experiments reveals the carbon-hydrogen framework and connectivity.
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Initial Analysis

Mass Spectrometry (EI-MS)
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C=0 (ketone), C=C (alkene)
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1H NMR
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(e.g., -CH2-CH=CH-CH2-)

2D HSQC
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:
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Y

Final Structure

(2)-9-cycloheptadecen-1-one
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Figure 1: Modern workflow for the structure elucidation of civetone.
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Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)

Protocol:

o Sample Preparation: A dilute solution of civetone (approx. 1 mg/mL) is prepared in a volatile
solvent such as methanol or dichloromethane.

e Instrumentation: An Electron lonization (EI) source coupled with a Time-of-Flight (TOF) or
Orbitrap mass analyzer is used.

o Analysis: The sample is introduced via Gas Chromatography (GC) or direct infusion. The
instrument is calibrated to ensure high mass accuracy.

» Data Acquisition: A full scan is acquired over a mass range of m/z 50-500. The high-
resolution measurement of the molecular ion peak (M*) is used to confirm the elemental
composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

o Sample Preparation: For solid samples, a small amount of civetone is placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr
pellet can be prepared.

e Instrumentation: An FTIR spectrometer.

» Data Acquisition: The spectrum is recorded from 4000 cm~? to 600 cm~*. A background
spectrum is collected first and automatically subtracted from the sample spectrum. Typically,
16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

o Sample Preparation: Approximately 5-10 mg of civetone is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
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standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a
broadband probe.

o Data Acquisition:

o H NMR: A standard single-pulse experiment is run. Key parameters include a 30° pulse
angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.

o 13C NMR: A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is
performed. A 45° pulse angle and a 2-second relaxation delay are used. Several thousand
scans are typically required to achieve adequate signal-to-noise. DEPT-135 and DEPT-90
experiments are run to differentiate between CH, CHz, and CHs groups.

o 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used with appropriate
spectral widths and acquisition times to ensure good resolution in both dimensions.

Data Interpretation and Tabulation
Mass Spectrometry Data

The El mass spectrum shows a molecular ion peak (M*) at m/z = 250, consistent with the
molecular formula C17H300. The fragmentation pattern is characteristic of a macrocyclic
ketone.

Table 2: Key Mass Spectrometry Fragments for Civetone

m/z Value Proposed Fragment Interpretation
250 [C17H300]* Molecular lon (M)
232 [M - H20]* Loss of water

Alpha-cleavage followed by
222 [M - C2H4]*

rearrangement

] Cleavage of the hydrocarbon

98, 84, 69, 55 Various Alkyl Fragments

chain
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Infrared Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups.

Table 3: Characteristic Infrared Absorptions for Civetone

Wavenumber ) ) ]
Intensity Assighment Functional Group
(cm™)
~3005 Medium =C-H stretch Alkene
2925, 2855 Strong C-H stretch Alkane (CH2)
~1710 Strong C=0 stretch Ketone
~1650 Medium, variable C=C stretch Alkene
~720 Medium C-H bend (cis) (2)-Alkene

Nuclear Magnetic Resonance Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of civetone.
The symmetry of the molecule is a key feature, significantly simplifying the spectra. A study
involving the isolation of civetone confirmed that its 3C NMR spectrum displays only 9 signals,
which is half the number of carbons (excluding the carbonyl), immediately indicating a plane of
symmetry.[6]

Table 4: 1H and 3C NMR Spectral Data for Civetone (in CDCIs)
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o 13C Chemical H Chemical o Key 2D
Position . . Multiplicity .
Shift (8, ppm) Shift (6, ppm) Correlations
HMBC to H2,
Ci1 ~212.4 - -
H17
COSY with
C2,C17 ~40.0 ~2.4 t H3/H16; HMBC
to C1, C3/C16
COSY with
C3,C16 ~25.0 ~1.6 m
H2/H17, H4/H15
C4-C7,C12-C15 ~26-30 ~1.3-14 m -
COSY with
C8, C11 ~27.0 ~2.1 m
H9/H10
COSY with
C9, C10 ~130.1 ~5.36 t H8/H11; HSQC
to C9/C10

Data compiled from typical values for macrocyclic ketones and specific values reported in the

literature.[6]

Classical Structure Elucidation: Ozonolysis

Before the advent of modern spectroscopy, the position of the double bond was determined by

chemical degradation, most notably ozonolysis. This reaction cleaves the C=C bond to form

two carbonyl-containing fragments, which can then be identified.
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Figure 2: Reaction pathway for the ozonolysis of civetone.

Ozonolysis Experimental Protocol

Warning: Ozone is toxic and explosive in high concentrations. This procedure must be
performed in a well-ventilated fume hood.

Protocol:

e Setup: Dissolve civetone (1.0 g, 4.0 mmol) in 50 mL of dichloromethane in a three-necked
flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
Cool the solution to -78 °C using a dry ice/acetone bath.[7]

e Ozonation: Bubble a stream of ozone-enriched oxygen from an ozone generator through the
solution. The reaction is monitored by the appearance of a persistent blue color, indicating an
excess of ozone.

e Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or
oxygen to remove excess ozone.

o Workup (Oxidative): Slowly add 10 mL of 30% hydrogen peroxide to the cold solution. Allow
the mixture to warm to room temperature and stir vigorously for several hours.

« |solation: Perform a liquid-liquid extraction to isolate the dicarboxylic acid product. Analyze
the product to confirm its structure, thereby revealing the original position of the double bond.
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Conclusion

The structural elucidation of (2)-9-cycloheptadecen-1-one is a prime example of the evolution
of chemical analysis. While classical degradation methods like ozonolysis were instrumental in
the initial discovery, the modern analytical workflow—integrating HRMS, FTIR, and a suite of
1D and 2D NMR techniques—provides an unambiguous, detailed, and efficient pathway to the
complete structural assignment. The symmetry of the civetone molecule provides a unique
spectroscopic fingerprint, particularly in its 13C NMR spectrum, which serves as a rapid
confirmation of its macrocyclic structure.[6] This guide has outlined the key protocols and data
interpretation steps required for this process, providing a robust framework for researchers in
natural product chemistry, fragrance science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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